molecular formula C13H18N2O B8165083 4-Cyclopropyl-2-morpholinoaniline

4-Cyclopropyl-2-morpholinoaniline

Cat. No.: B8165083
M. Wt: 218.29 g/mol
InChI Key: RCFKSLGDRHMLLS-UHFFFAOYSA-N
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Description

4-Cyclopropyl-2-morpholinoaniline is a specialized aniline derivative designed for advanced pharmaceutical and medicinal chemistry research. It serves as a high-value building block in the synthesis of novel chemical entities, particularly in the discovery of kinase inhibitors and anticancer agents. Its molecular structure incorporates two privileged motifs in drug design: the morpholino ring and the cyclopropyl group. The morpholino group is a common feature in many approved therapeutic agents and investigational compounds due to its ability to contribute favorable physicochemical properties and act as a key pharmacophore. Research indicates that morpholino-aniline structures are frequently utilized in the synthesis of potent, targeted therapies, such as kinase inhibitors . Meanwhile, the cyclopropyl group is a widely used substituent in medicinal chemistry to impart metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes, thereby potentially improving the half-life and efficacy of lead compounds . This compound is intended for use by qualified researchers in the following areas: - As a key intermediate in the synthesis of potential small-molecule inhibitors for various disease targets. - For the exploration of structure-activity relationships (SAR) in drug discovery programs. - In the development of novel compounds for oncological and central nervous system (CNS) research. Please note: This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-cyclopropyl-2-morpholin-4-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c14-12-4-3-11(10-1-2-10)9-13(12)15-5-7-16-8-6-15/h3-4,9-10H,1-2,5-8,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFKSLGDRHMLLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=C(C=C2)N)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-2-morpholinoaniline can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a cyclopropyl boronic acid with a 2-bromoaniline derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-2-morpholinoaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aniline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include substituted aniline derivatives, quinones, and various functionalized aromatic compounds.

Scientific Research Applications

4-Cyclopropyl-2-morpholinoaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-morpholinoaniline involves its interaction with various molecular targets. The compound can undergo oxidation to form reactive intermediates that interact with nucleophiles. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-morpholinoaniline: This compound has a methoxy group instead of a cyclopropyl group.

    4-Morpholinoaniline: Lacks the cyclopropyl group but retains the morpholine substitution.

Uniqueness

4-Cyclopropyl-2-morpholinoaniline is unique due to the presence of the cyclopropyl group, which imparts conformational rigidity and enhances the compound’s stability.

Q & A

Basic: What are the recommended synthetic routes for 4-Cyclopropyl-2-morpholinoaniline?

Answer:
The synthesis typically involves sequential functionalization of the aniline core. A plausible route includes:

  • Step 1: Cyclopropane ring formation via [2+1] cycloaddition of dichlorocarbene to allyl derivatives (e.g., using CHCl₃/KOH) to generate the cyclopropyl moiety .
  • Step 2: Morpholino group introduction via nucleophilic aromatic substitution (SNAr) at the 2-position of the aniline ring. This requires activating the ring (e.g., using NO₂ as a directing group) and reacting with morpholine under Pd(OAc)₂ catalysis, as seen in analogous aryl amination reactions .
  • Step 3: Reduction of nitro to amine (e.g., H₂/Pd-C) followed by purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient).

Key Validation: Monitor intermediates using TLC and confirm final structure via 1H^1H-NMR (e.g., cyclopropyl protons at δ 0.8–1.2 ppm; morpholine protons at δ 3.6–3.8 ppm) .

Advanced: How to resolve contradictory spectral data (e.g., NMR splitting patterns) for this compound derivatives?

Answer:
Contradictions in splitting patterns often arise from dynamic effects or unexpected stereoelectronic interactions:

  • Dynamic NMR (DNMR): Use variable-temperature 1H^1H-NMR to detect conformational exchange. For example, restricted rotation in morpholino groups may cause splitting inconsistencies at room temperature but coalesce at elevated temperatures .
  • Computational Modeling: Employ density functional theory (DFT) to simulate NMR spectra (e.g., Gaussian 16 with B3LYP/6-31G* basis set) and compare experimental vs. theoretical coupling constants .
  • X-ray Crystallography: Resolve ambiguities by determining the crystal structure, particularly for cyclopropyl-morpholino steric interactions .

Case Study: In morpholine-containing analogs, unexpected NOE correlations between cyclopropyl and morpholine protons revealed non-planar conformations, explaining anomalous splitting .

Basic: What analytical techniques are critical for purity assessment of this compound?

Answer:

  • HPLC-MS: Use a C18 column (mobile phase: 0.1% formic acid in H₂O/ACN) to detect impurities (e.g., unreacted intermediates or dehalogenated byproducts). Monitor [M+H]⁺ at m/z 233.2 (calculated for C₁₃H₁₆N₂O) .
  • Elemental Analysis: Validate %C, %H, %N (theoretical: C 67.21%, H 6.94%, N 12.02%). Deviations >0.3% indicate incomplete purification .
  • Karl Fischer Titration: Ensure water content <0.1% for hygroscopic morpholino derivatives .

Advanced: How to optimize reaction conditions for Suzuki-Miyaura coupling of this compound?

Answer:
The morpholino group’s electron-donating nature requires tailored conditions:

  • Catalyst System: Use Pd(OAc)₂ with SPhos ligand (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) to enhance oxidative addition at electron-rich aryl bromides .
  • Base: K₃PO₄ in toluene/H₂O (1:1) at 80°C minimizes deamination side reactions.
  • Substrate Design: Pre-functionalize the 4-cyclopropyl group as a boronate ester to improve coupling efficiency.

Validation: LC-MS tracking of coupling efficiency (target m/z for biaryl products) and 19F^{19}F-NMR (if fluorinated partners are used) .

Advanced: How to address conflicting biological activity data in structure-activity relationship (SAR) studies?

Answer:

  • Dose-Response Curves: Re-evaluate IC₅₀ values under standardized conditions (e.g., ATP concentration in kinase assays). Contradictions may arise from assay variability .
  • Metabolic Stability Testing: Use liver microsomes (human/rat) to check if morpholino or cyclopropyl groups undergo rapid oxidation, altering activity .
  • Molecular Dynamics (MD): Simulate target binding (e.g., kinase active sites) to identify conformational flexibility in the cyclopropyl ring that affects potency .

Example: In a 2021 study, MD revealed that cyclopropyl puckering reduced binding affinity to EGFR kinase, explaining inconsistent IC₅₀ values .

Basic: What are the stability considerations for storing this compound?

Answer:

  • Storage Conditions: Keep at −20°C under argon in amber vials to prevent oxidation of the aniline group and cyclopropyl ring strain relaxation .
  • Stability Monitoring: Perform monthly HPLC checks. Degradation products (e.g., ring-opened cyclopropane derivatives) appear as new peaks at ~4.2 min .

Advanced: How to design control experiments for mechanistic studies of this compound in catalytic reactions?

Answer:

  • Isotopic Labeling: Use 13C^{13}C-labeled cyclopropyl groups to track ring-opening pathways via 13C^{13}C-NMR .
  • Kinetic Isotope Effect (KIE): Compare reaction rates of C₆D₅ vs. C₆H₅ derivatives to identify rate-determining steps (e.g., C-H activation vs. cyclopropane cleavage) .
  • Radical Traps: Add TEMPO to confirm/rule out radical intermediates in photochemical reactions involving the morpholino group .

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